molecular formula C11H18N4O B13322940 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B13322940
M. Wt: 222.29 g/mol
InChI Key: XNWYSOKWQBEMNE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethoxy, methyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-4-ethoxy-6-methylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with potassium carbonate as a base .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl acid derivatives .

Scientific Research Applications

4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and piperazine groups provide versatility in chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-ethoxy-2-methyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C11H18N4O/c1-3-16-11-8-10(13-9(2)14-11)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3

InChI Key

XNWYSOKWQBEMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCNCC2)C

Origin of Product

United States

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